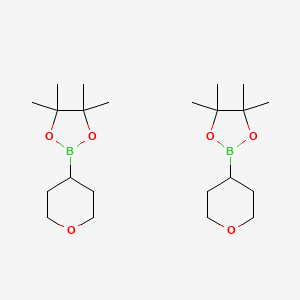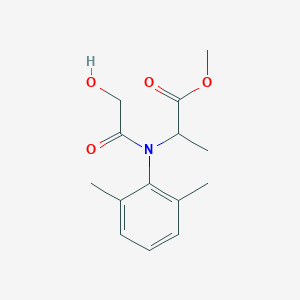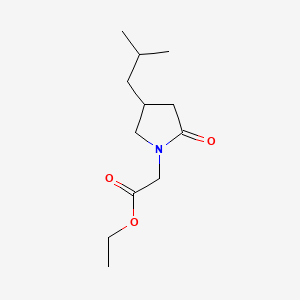
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9FO3 It is a derivative of acetophenone, characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-methoxyacetophenone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
2-Fluoro-4-methoxyacetophenone: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-Fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone is unique due to the combined presence of the fluorine atom, hydroxy group, and methoxy group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, making it valuable in various applications .
Propiedades
Número CAS |
85465-61-8 |
|---|---|
Fórmula molecular |
C9H9FO3 |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-fluoro-1-(3-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3 |
Clave InChI |
CDRKSGUDPLUBEY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


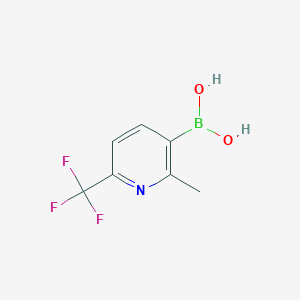
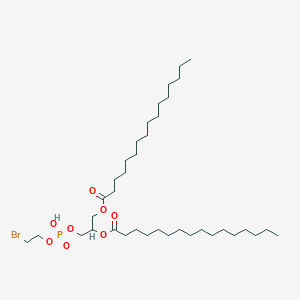




![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)

